1-Methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the class of pyrazolopyrimidines. Pyrazolopyrimidines are structural analogs of purines and are known for their diverse pharmacological activities. This particular compound has been investigated as a potential lead compound in medicinal chemistry programs due to its promising physicochemical properties.
1-Methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are bicyclic structures featuring both pyrazole and pyrimidine rings. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents in treating various diseases, including cancer and inflammatory conditions.
This compound is synthesized from precursor molecules through various chemical reactions. Pyrazolo[3,4-d]pyrimidines are classified as heterocyclic compounds, characterized by their nitrogen-containing rings. The specific compound in question, 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, features a methyl group and a propyl group attached to the nitrogen atom of the pyrazole ring, which can influence its biological activity and solubility.
The synthesis of 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves several key steps:
These methods allow for the efficient production of 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine while providing opportunities for further functionalization.
The molecular structure of 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine consists of:
The molecular formula can be represented as , indicating a total of ten carbon atoms, fourteen hydrogen atoms, and four nitrogen atoms. The compound's molecular weight is approximately 194.25 g/mol.
The reactivity of 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be attributed to its functional groups:
The mechanism of action for compounds like 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine often involves interaction with specific biological targets such as enzymes or receptors:
1-Methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits several notable physical and chemical properties:
The primary applications of 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:
The pyrazolo[3,4-d]pyrimidine scaffold serves as a privileged pharmacophore for designing ATP-competitive EGFR inhibitors due to its structural mimicry of purine nucleobases. This scaffold occupies the adenine-binding pocket of EGFR through key hydrogen-bonding interactions with hinge residues (e.g., Met793). Derivatives like 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine incorporate hydrophobic substituents (methyl at N1, propyl at C4-amine) to enhance affinity for mutant EGFRT790M. The propyl chain extends into hydrophobic region I, mitigating steric clashes caused by the gatekeeper T790M mutation, while maintaining potency against wild-type EGFRWT (IC50 values typically <100 nM) [1] [5]. Molecular docking confirms that C4-amine linkers enable optimal positioning in the ATP-binding cleft, with N-propyl groups balancing lipophilicity and steric tolerance [5].
Table 1: Structural Features of Pyrazolo[3,4-d]pyrimidine Derivatives Targeting EGFR
Position | Modification | Role in EGFR Binding | Impact on Mutant Selectivity |
---|---|---|---|
N1 | Methyl | Enhances metabolic stability | Minor effect on T790M affinity |
C4 | N-propylamine linker | H-bond donation to hinge region (Met793) | Critical for WT/T790M dual inhibition |
C3/C5 | Phenyl/hydrophobic | Binds hydrophobic region I/II | Overcomes steric hindrance in T790M |
Pyrazolo[3,4-d]pyrimidine derivatives counteract acquired resistance in NSCLC by targeting tertiary EGFR mutations (e.g., T790M/C797S). The scaffold’s adaptability allows incorporation of electrophilic warheads (e.g., acrylamides) for covalent binding to Cys797, or allosteric extensions that bypass ATP-pocket mutations [1] [7]. 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine lacks covalent capacity but demonstrates efficacy against T790M by leveraging hydrophobic occupancy in the adenine pocket, reducing ATP affinity 5-fold compared to first-gen inhibitors [1]. Hybrid derivatives tethering pyrazolopyrimidine to allosteric binders (e.g., dibenzodiazepinones) exhibit superadditive effects (IC50 ~60 pM) against L858R/T790M/C797S mutants by simultaneous ATP-site and allosteric engagement [7].
Pyrazolo[3,4-d]pyrimidine serves as a bioisostere for imidazopyrimidine in ibrutinib-like BTK inhibitors. Optimized derivatives feature acrylamide groups at C3-position, enabling Michael addition to Cys481 in BTK’s ATP-binding site. 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides the core hinge-binding motif, while structural analogues (e.g., compound 6b) show IC50 values of 1.2 nM against BTK kinase—superior to ibrutinib’s potency [2] [5]. The methyl group at N1 enhances membrane permeability, and the N-propylamine linker maintains solvent exposure, minimizing off-target effects [5].
SAR studies reveal three critical zones for BTK inhibition:
Pyrazolo[3,4-d]pyrimidines act as purine isosteres in CDK2 inhibition, mimicking ATP’s adenine interactions. 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine binds competitively by forming:
Table 2: CDK2 Inhibition Parameters for Pyrazolo[3,4-d]pyrimidine Analogues
Compound | CDK2 IC50 (nM) | Selectivity vs. CDK4 | Cell Cycle Arrest Phase |
---|---|---|---|
1-methyl-N-propyl | 84 ± 11 | 12-fold | S/G2-M |
N1-unsubstituted | 220 ± 34 | 5-fold | G1 |
C4-cyclopropylamine | 68 ± 9 | 18-fold | S-phase dominant |
In breast cancer (MDA-MB-468) and colon cancer (HCT-116) models, pyrazolopyrimidine-based CDK2 inhibitors induce S-phase arrest by disrupting Cyclin A2-mediated phosphorylation of Rb and E2F. 1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine increases the pre-G1 population (apoptotic cells) by 8.8-fold via BAX/Bcl-2 ratio elevation [1] [8]. Prolonged exposure (>24 h) triggers caspase-3 activation, confirming apoptosis as the terminal mechanism. Synergy with doxorubicin (CI<0.3) suggests combinatorial potential in solid tumors resistant to conventional chemotherapies [5].
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